molecular formula C13H20ClNO B5350138 2-(2,3-dihydro-1H-inden-5-yloxy)-N-ethylethanamine;hydrochloride

2-(2,3-dihydro-1H-inden-5-yloxy)-N-ethylethanamine;hydrochloride

Cat. No.: B5350138
M. Wt: 241.76 g/mol
InChI Key: LBIDETWWXYLBDX-UHFFFAOYSA-N
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Description

2-(2,3-dihydro-1H-inden-5-yloxy)-N-ethylethanamine;hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an indene moiety linked to an ethylethanamine group through an ether linkage. The hydrochloride salt form enhances its solubility and stability, making it suitable for various research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1H-inden-5-yloxy)-N-ethylethanamine;hydrochloride typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Indene Moiety: The indene structure can be synthesized through a Diels-Alder reaction between a diene and a dienophile, followed by hydrogenation to yield the 2,3-dihydro-1H-indene.

    Ether Formation: The indene derivative is then reacted with an appropriate alkyl halide under basic conditions to form the ether linkage.

    Amine Introduction: The resulting ether compound is then subjected to nucleophilic substitution with an ethylamine derivative to introduce the ethylethanamine group.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dihydro-1H-inden-5-yloxy)-N-ethylethanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes back to alcohols.

    Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents on the indene or ethylethanamine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,3-dihydro-1H-inden-5-yloxy)-N-ethylethanamine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1H-inden-5-yloxy)-N-ethylethanamine;hydrochloride involves its interaction with specific molecular targets. The compound may act as a ligand for certain receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2,3-dihydro-1H-inden-5-yloxy)-N-methylacetamide: Similar structure but with a methylacetamide group instead of ethylethanamine.

    2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoic acid: Contains a carboxylic acid group instead of an amine.

    2-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]piperidine hydrochloride: Features a piperidine ring instead of an ethylethanamine group.

Uniqueness

2-(2,3-dihydro-1H-inden-5-yloxy)-N-ethylethanamine;hydrochloride is unique due to its specific combination of the indene moiety and ethylethanamine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(2,3-dihydro-1H-inden-5-yloxy)-N-ethylethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c1-2-14-8-9-15-13-7-6-11-4-3-5-12(11)10-13;/h6-7,10,14H,2-5,8-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBIDETWWXYLBDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCOC1=CC2=C(CCC2)C=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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